molecular formula C15H31N B8671929 N-decylpiperidine

N-decylpiperidine

Cat. No.: B8671929
M. Wt: 225.41 g/mol
InChI Key: GRAKHOCSWNZIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-decylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a decyl group at the nitrogen atom. Piperidines are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-decylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, in the presence of a base

Major Products Formed

    Oxidation: N-decylpiperidone

    Reduction: Secondary amines, primary amines

    Substitution: Various substituted piperidines

Scientific Research Applications

N-decylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of N-decylpiperidine, widely used in organic synthesis and pharmaceuticals.

    N-methylpiperidine: A methyl-substituted piperidine with similar chemical properties but different biological activities.

    N-ethylpiperidine: An ethyl-substituted piperidine, used in various chemical reactions and as a solvent.

Uniqueness

This compound is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other piperidine derivatives may not fulfill.

Properties

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

1-decylpiperidine

InChI

InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3

InChI Key

GRAKHOCSWNZIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-decylpiperidine was synthesized by reacting 45.7 g piperidine with 118.7 g 1-bromodecane in 237 mL acetone in the presence of 74 g potassium carbonate. After refluxing this reaction mixture at 55° C. for 24 hr, it was filtered and acetone was removed from the filtrate to yield 61 g N-decylpiperidine. 5 g N-decylpiperidine and 42 g 1-bromo-3-chloropropane were dissolved in 50 mL methanol and the reaction mixture was heated at 65° C. for 18 hr. After cooling to room temperature, methanol was removed under reduced pressure. The residue was poured into 2 L tert butylmethyl ether with stirring and then the mixture was allowed to stand for 6 hr. The white precipitate thus formed was filtered and was dried at 40° C. under vacuum for 24 hr yielding 68 g (3-chloropropyl)decylpiperidinium bromide as a light yellow solid.
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
118.7 g
Type
reactant
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Three
Quantity
237 mL
Type
solvent
Reaction Step Four

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